
3-(2-Methoxyphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of butanamine, featuring a methoxyphenyl group attached to the butanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with butylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxyphenylacetonitrile and butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic hydrogenation of intermediate compounds can be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-methoxyphenyl)butan-1-one.
Reduction: Formation of 3-(2-methoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and anxiolytic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)butan-1-amine involves its interaction with various molecular targets. In the context of medicinal chemistry, it may act on neurotransmitter receptors such as serotonin or dopamine receptors, modulating their activity and influencing mood and behavior. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)butan-1-amine: Similar structure but with the methoxy group in a different position.
3-(4-Methoxyphenyl)butan-1-amine: Another positional isomer with the methoxy group at the para position.
2-(2-Methoxyphenyl)ethanamine: A shorter chain analogue with similar functional groups.
Uniqueness
3-(2-Methoxyphenyl)butan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the methoxy group and the length of the carbon chain can significantly impact its chemical and biological properties, making it distinct from its analogues.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-6,9H,7-8,12H2,1-2H3 |
InChIキー |
HSOPHSIYZNSCPU-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


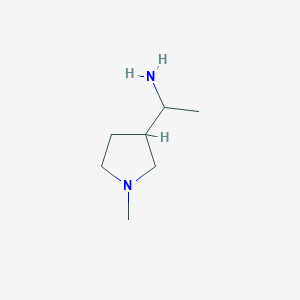
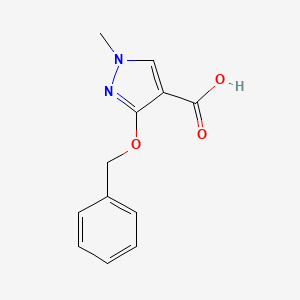
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
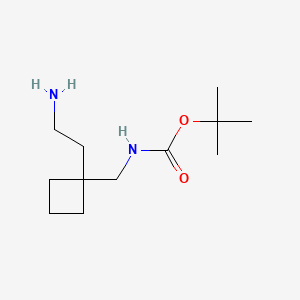


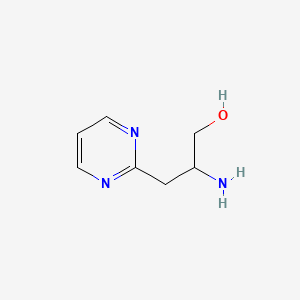
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)



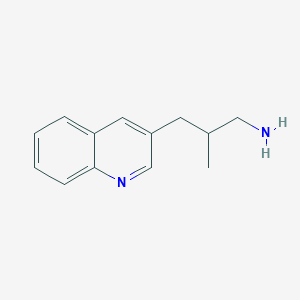
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
